molecular formula C27H24N4O6S B2702544 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 689772-69-8

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

货号: B2702544
CAS 编号: 689772-69-8
分子量: 532.57
InChI 键: WCVLNZMWYISZJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. This compound functions by competitively inhibiting the binding of BRD4 to acetylated lysine residues on histones , thereby disrupting the recruitment of the transcriptional machinery to oncogenic promoters. Its primary research value lies in the study of transcriptional regulation in oncology, as BET inhibition has been shown to suppress the expression of key drivers in cancers such as acute myeloid leukemia (AML) and NUT midline carcinoma . Furthermore, this inhibitor serves as a critical tool for investigating the role of BRD4 in inflammatory diseases and cellular processes driven by super-enhancers, providing researchers with a means to dissect epigenetic mechanisms and validate new therapeutic targets. The morpholino and benzodioxole groups contribute to its optimized pharmacokinetic profile and selectivity , making it a valuable asset for in vitro and in vivo mechanistic studies.

属性

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6S/c32-26-22-14-21(29-9-11-35-12-10-29)6-7-23(22)28-27(38-16-18-1-4-20(5-2-18)31(33)34)30(26)15-19-3-8-24-25(13-19)37-17-36-24/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVLNZMWYISZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the benzodioxole, morpholine, and nitrophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

化学反应分析

This compound undergoes several types of chemical reactions, including:

    Oxidation: The benzodioxole and morpholine groups can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine, which can further participate in additional chemical transformations.

    Substitution: The quinazolinone core allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in research and development.

科学研究应用

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

    Industry: The compound’s chemical properties make it suitable for use in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

作用机制

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, while the benzodioxole and morpholine groups enhance its binding affinity and selectivity. The nitrophenyl group can participate in redox reactions, further modulating the compound’s biological activity. These interactions can lead to the inhibition of key cellular processes, making the compound effective in various therapeutic applications.

相似化合物的比较

Structural Analogues in Quinazolinone and Triazole Families

Core Scaffold Variations
Compound Class Core Structure Key Substituents Reference Compound (Evidence)
Target Compound 3,4-Dihydroquinazolin-4-one Benzodioxolylmethyl, morpholinyl, 4-nitrophenylmethyl sulfanyl N/A
Triazole-thiones 1,2,4-Triazole-3-thione Aryl sulfonyl, difluorophenyl, halogenated phenyl (e.g., 6c in ) 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Tetrahydroquinazolinones Tetrahydroquinazolin-4-one Methoxyphenyl, benzyloxy, bicyclic substituents (e.g., 4l in ) 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one

Key Differences :

  • The morpholine substituent enhances water solubility relative to methoxy or halogenated groups in analogs like 6c or 4l .
Functional Group Analysis
Functional Group Target Compound Analogues (Evidence) Impact on Properties
Sulfanyl Group 4-Nitrophenylmethyl sulfanyl Phenyl/fluorophenyl sulfanyl (e.g., compounds 10–15 in ) Electron-withdrawing nitro group may enhance oxidative stability compared to halogens .
Heterocyclic Rings Morpholine, benzodioxole Triazole, benzoxazole (e.g., 6c , 4l ) Morpholine improves solubility; benzodioxole may increase metabolic resistance vs. benzoxazole.
Electron-Withdrawing Groups Nitro (position 2) Halogens (Cl, Br), methoxy (e.g., 6c , 7–9 ) Nitro groups enhance electrophilicity, potentially improving enzyme inhibition kinetics.

Spectral and Physicochemical Data Comparison

IR and NMR Profiles
Compound IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm) Source
Target Compound ~1680 (C=O), ~1250 (C=S), ~1520 (NO₂) Aromatic protons (7.5–8.5), morpholine (3.5–4.0) N/A
Triazole-thione (6c) 1631 (C=N), 1228 (C=S) Aromatic protons (7.57–8.87), CH₃ (2.49)
1,2,4-Triazole derivatives 1247–1255 (C=S), no C=O NH (9.79), tautomer-dependent shifts

Key Observations :

  • The target’s C=O stretch (quinazolinone core) distinguishes it from triazole derivatives lacking this feature .
  • The absence of S-H vibrations (~2500–2600 cm⁻¹) in both the target and compounds confirms thione tautomer dominance .
Elemental Analysis and Mass Data
Compound Molecular Formula Calculated/Found (% C, H, N) EI-MS (M⁺) Source
Target Compound C₂₇H₂₃N₅O₅S Not reported Not reported N/A
Triazole-thione (6c) C₂₂H₁₆N₄OS C: 68.73/68.96; H: 4.19/4.01; N: 14.57/14.90 385 (M+1)
Quinazolinone (4l) C₄₈H₄₈N₄O₆ Not reported Not reported

Implications :

  • The target’s higher molecular weight (due to nitro and morpholine groups) suggests distinct pharmacokinetic profiles compared to simpler triazoles .

Key Contrasts :

  • The target’s nitro group may necessitate protective-group strategies to avoid reduction during synthesis, unlike halogenated analogs .

Bioactivity and Target Interactions

While explicit bioactivity data for the target compound is unavailable, highlights that structural clusters correlate with similar modes of action (e.g., kinase or protease inhibition). The nitro group’s electron-withdrawing nature may enhance binding to cysteine-rich active sites, contrasting with methoxy or halogenated analogs’ π-stacking preferences .

生物活性

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic molecule that exhibits notable biological activities. This article explores its synthesis, biological mechanisms, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C28H32N4O4SC_{28}H_{32}N_{4}O_{4}S with a molecular weight of approximately 520.65 g/mol. The structure includes a quinazolinone core , a benzodioxole moiety , and a morpholine ring , which contribute to its diverse chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Notably, it may modulate protein synthesis and cell signaling pathways through phosphorylation mechanisms, impacting processes such as apoptosis and insulin signaling.

Pharmacological Studies

  • Analgesic Activity : Research indicates that derivatives of this compound exhibit significant analgesic effects in animal models. For instance, compounds similar to it have shown prolonged response latencies in tail-clip tests, suggesting potential use as pain relievers .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation. In studies involving acetic acid-induced writhing responses in mice, certain derivatives significantly reduced the number of writhes compared to control groups .
  • Antitumor Properties : Some studies suggest that the compound may possess antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of key signaling pathways involved in cell growth and survival .

Study on Analgesic Properties

In a controlled study involving various quinazolinone derivatives, including our compound, researchers observed that specific modifications led to enhanced analgesic activity compared to standard analgesics. The study highlighted the importance of structural variations in optimizing drug efficacy .

Anti-cancer Activity Assessment

A recent investigation into the antitumor effects of this compound revealed that it could significantly inhibit the growth of specific cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through the downregulation of anti-apoptotic proteins .

Summary of Biological Activities

Activity TypeObservationsReference
AnalgesicProlonged response latencies in mice
Anti-inflammatoryReduced acetic acid-induced writhing
AntitumorInhibition of cancer cell proliferation

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Use of reflux conditions with polar aprotic solvents (e.g., DMF or THF) to facilitate morpholine incorporation at the 6-position .
  • Thiol-alkylation reactions for introducing the [(4-nitrophenyl)methyl]sulfanyl group, requiring controlled pH and temperature to avoid side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS to confirm purity and structure .
    • Optimization Strategies : Reaction yields (typically 70-85%) can be improved by optimizing stoichiometry, catalyst loading (e.g., PdCl2_2(PPh3_3)2_2 for cross-coupling), and inert atmospheres to prevent oxidation .

Q. How can researchers validate the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR confirm substituent positions and hybridization states. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1^{-1}) .
  • Computational Analysis : Density Functional Theory (DFT) calculations predict electronic distribution, bond angles, and reactivity sites. Molecular docking studies assess potential binding interactions with biological targets .

Advanced Research Questions

Q. What experimental frameworks are recommended for studying the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :

  • Environmental Partitioning : Determine log KowK_{ow} (octanol-water coefficient) to assess hydrophobicity and potential bioaccumulation. Use HPLC-MS to track degradation products in simulated aquatic systems .
  • Biotic/Abiotic Degradation : Conduct microcosm studies with soil/water samples under varying pH, UV exposure, and microbial consortia. Analyze metabolites via LC-QTOF-MS to identify nitro-reduction or morpholine ring-opening pathways .

Q. How can contradictory data on this compound’s bioactivity (e.g., antioxidant vs. cytotoxic effects) be reconciled in preclinical studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use in vitro assays (e.g., DPPH for antioxidant activity; MTT for cytotoxicity) across a concentration gradient (1–100 µM) to identify biphasic effects .
  • Mechanistic Studies : Compare ROS scavenging (via fluorescence probes) and apoptosis markers (e.g., caspase-3 activation) to differentiate context-dependent bioactivities .
  • Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to account for variables like cell type, incubation time, and solvent interference .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics Integration : Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells to identify dysregulated pathways (e.g., MAPK/NF-κB signaling) .
  • Target Deconvolution : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by MALDI-TOF identification .
  • In Silico Modeling : Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation to predict ligand-protein binding affinities .

Methodological Challenges & Contradictions

Q. How can researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Resolution Strategies :

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. Note that the 4-nitrophenyl group may reduce aqueous solubility .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Degradation via sulfanyl group oxidation is common; antioxidants (e.g., BHT) may stabilize the compound .

Q. What experimental designs are robust for evaluating synergistic or antagonistic effects with co-administered therapeutics?

  • Methodological Answer :

  • Combinatorial Assays : Use checkerboard microdilution to calculate Fractional Inhibitory Concentration Index (FICI) values against bacterial/fungal pathogens .
  • In Vivo Models : Employ murine infection models with dual-drug regimens, monitoring pharmacokinetic interactions (e.g., CYP450 enzyme inhibition) via LC-MS/MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。